molecular formula C13H9NO3 B6386742 4-(3-Formylphenyl)picolinic acid CAS No. 1261929-66-1

4-(3-Formylphenyl)picolinic acid

Cat. No.: B6386742
CAS No.: 1261929-66-1
M. Wt: 227.21 g/mol
InChI Key: IRKZUJXXHPMNOD-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)picolinic acid typically involves the reaction of picolinic acid with a formyl-substituted benzene derivative. One common method includes the use of a formylation reaction where the formyl group is introduced to the phenyl ring through a Vilsmeier-Haack reaction. This involves the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar formylation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Formylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed:

    Oxidation: 4-(3-Carboxyphenyl)picolinic acid.

    Reduction: 4-(3-Hydroxyphenyl)picolinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Formylphenyl)picolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential role in biological systems, particularly in metal ion chelation.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)picolinic acid involves its ability to chelate metal ions, particularly zinc. This chelation disrupts the function of zinc-dependent enzymes and proteins, leading to various biological effects. The compound can bind to zinc finger proteins, altering their structure and function, which can inhibit viral replication and modulate immune responses .

Comparison with Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid:

    Isonicotinic Acid: Has a carboxylic acid group at the 4-position.

Uniqueness: 4-(3-Formylphenyl)picolinic acid is unique due to the presence of both a formyl group and a picolinic acid moiety, which imparts distinct chemical reactivity and biological activity. Its ability to chelate metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-(3-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-12(7-11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKZUJXXHPMNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NC=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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